molecular formula C6H3ClFNO3 B11742922 4-Chloro-2-fluoro-6-nitrophenol CAS No. 58348-99-5

4-Chloro-2-fluoro-6-nitrophenol

Cat. No.: B11742922
CAS No.: 58348-99-5
M. Wt: 191.54 g/mol
InChI Key: BTEQJDAZDBLPHU-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-nitrophenol (molecular formula C₆H₃ClFNO₃) is a halogenated nitrophenol derivative characterized by a phenol ring substituted with chlorine (position 4), fluorine (position 2), and a nitro group (position 6). Its structure combines three electron-withdrawing groups, which significantly influence its physicochemical properties, including acidity, solubility, and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58348-99-5

Molecular Formula

C6H3ClFNO3

Molecular Weight

191.54 g/mol

IUPAC Name

4-chloro-2-fluoro-6-nitrophenol

InChI

InChI=1S/C6H3ClFNO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H

InChI Key

BTEQJDAZDBLPHU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

The most straightforward method involves nitration of 4-chloro-2-fluorophenol using a mixture of sulfuric and nitric acids. This approach leverages the directing effects of the chloro and fluoro substituents to position the nitro group at the 6-position.

Key Reagents and Conditions

ParameterDescriptionSource
Starting Material 4-Chloro-2-fluorophenol
Nitrating Agents Fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄)
Solvent Chloroform or methanol
Temperature 15°C (initial addition) to 40–80°C (post-addition)
Acid Ratio H₂SO₄:HNO₃ = 1:3–8 (v/v)

Procedure

  • Dissolution : 4-Chloro-2-fluorophenol is dissolved in chloroform or methanol under inert conditions.

  • Nitration : A pre-cooled mixture of H₂SO₄ and HNO₃ (1:3–8 ratio) is added dropwise at 15°C. The temperature is gradually raised to 40–80°C to complete the reaction.

  • Isolation : The organic phase is separated, washed with water, and dried. The product is purified via crystallization or chromatography.

Comparative Analysis of Direct Nitration

Regioselectivity Mechanism

The nitro group’s position is influenced by the electronic and steric effects of substituents:

  • Chlorine (meta-directing) : Guides nitration to positions 1 or 3.

  • Fluorine (ortho/para-directing) : Favors positions 1, 3, or 5.

  • Phenolic OH (para-directing) : Activates positions 2 or 4 under non-acidic conditions.

In acidic media (H₂SO₄), the phenolic –OH is protonated, reducing its activating effect. The combined meta-directing influence of Cl and the ortho/para-directing effect of F synergize to position the nitro group at the 6-position.

Table 1: Substituent Directing Effects in Nitration

SubstituentPositionDirecting EffectTarget Position
Cl4Meta1, 3, 5
F2Ortho/para1, 3, 5
OH (protonated)1Deactivated

Alternative Routes

Example Procedure (Hypothetical):

  • Protection : Treat 4-chloro-2-fluorophenol with methanesulfonyl chloride to form a sulfonate ester.

  • Nitration : Perform nitration under mild conditions (e.g., HNO₃/H₂SO₄ at 0°C) to avoid sulfonate group interference.

  • Deprotection : Hydrolyze the sulfonate ester with NaOH or HCl to regenerate the phenol.

Advantages

  • Prevents side reactions at the hydroxyl position.

  • Enables precise control over nitration regioselectivity.

Limitations

  • Additional steps increase reaction complexity and cost.

Process Optimization and Challenges

Temperature Control

Low temperatures (15°C) during nitration initiation are critical to minimize side reactions. Warming to 40–80°C post-addition ensures completion without over-nitration.

Solvent Selection

Chloroform is preferred for its non-polar nature, which stabilizes intermediates and reduces byproduct formation.

Applications and Derivatives

4-Chloro-2-fluoro-6-nitrophenol serves as a precursor in synthesizing:

  • Aldose Reductase Inhibitors : Used in diabetes-related drug discovery.

  • Benzoxazinone Derivatives : Employed in TNF-α modulators for inflammatory disorders .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Strong nucleophiles like sodium methoxide in methanol.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

    Reduction: 4-Chloro-2-fluoro-6-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-Chloro-2-fluoro-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-6-nitrophenol involves its interaction with various molecular targets. For instance, in microbial degradation, enzymes such as 4C2NP reductase and 4C2AP dehalogenase play crucial roles in breaking down the compound . The nitro group undergoes reduction, followed by dehalogenation, leading to the formation of less toxic metabolites.

Comparison with Similar Compounds

2-Chloro-6-fluoro-4-nitrophenol

  • Molecular Formula: C₆H₃ClFNO₃ (identical to the target compound).
  • Substituent Positions : Chlorine (position 2), fluorine (position 6), nitro (position 4).
  • Key Differences: The altered substituent positions modify electronic and steric effects.

4-Chloro-2-nitrophenol

  • Molecular Formula: C₆H₄ClNO₃.
  • Substituents : Chlorine (position 4), nitro (position 2); lacks fluorine.
  • Properties : Melting point = 85–87°C; pKa = 6.47.
  • Comparison : The absence of fluorine reduces overall electronegativity, leading to weaker acidity (higher pKa) compared to the fluorinated target compound .

2-Chloro-6-nitrophenol

  • Molecular Formula: C₆H₄ClNO₃.
  • Substituents : Chlorine (position 2), nitro (position 6).
  • Comparison : The lack of fluorine and differing substituent positions may result in lower solubility in polar solvents compared to the target compound .

Halogen-Substituted Analogs

4-Bromo-2-fluoro-6-nitrophenol

  • Molecular Formula: C₆H₃BrFNO₃.
  • Substituents : Bromine (position 4), fluorine (position 2), nitro (position 6).
  • Properties : Molecular weight = 236.00 g/mol.
  • However, bromine’s lower electronegativity may reduce acidity relative to chlorine in the target compound .

2-Chloro-6-cyclohexyl-4-nitrophenol

  • Molecular Formula: C₁₂H₁₄ClNO₃.
  • Substituents : Chlorine (position 2), cyclohexyl (position 6), nitro (position 4).
  • Properties : Molecular weight = 255.70 g/mol.
  • Comparison : The bulky cyclohexyl group introduces steric hindrance, reducing reactivity in electrophilic substitution reactions compared to the target compound’s smaller substituents .

Amino-Substituted Derivatives

2-Amino-4-chloro-6-nitrophenol

  • Molecular Formula : C₆H₅ClN₂O₃.
  • Substituents: Amino (position 2), chlorine (position 4), nitro (position 6).
  • Properties : Molecular weight = 188.57 g/mol.
  • Comparison: The amino group acts as an electron donor, decreasing acidity (higher pKa) and increasing solubility in acidic media. This contrasts with the target compound’s electron-withdrawing fluorine, which enhances acidity .

2-Amino-6-chloro-4-nitrophenol

  • Molecular Formula : C₆H₅ClN₂O₃.
  • Substituents: Amino (position 2), chlorine (position 6), nitro (position 4).
  • Safety Note: Classified as hazardous; requires precautions during handling (e.g., skin contact avoidance) .

Biological Activity

4-Chloro-2-fluoro-6-nitrophenol (C₆H₃ClFNO₃) is an organic compound characterized by the presence of chloro, fluoro, and nitro substituents on a phenolic ring. This unique combination of functional groups enhances its chemical reactivity and biological activity, making it a subject of significant interest in various fields, including pharmaceuticals and environmental chemistry.

The chemical structure of this compound includes:

  • Chloro group : Enhances lipophilicity and potential interactions with biological membranes.
  • Fluoro group : Increases metabolic stability and influences binding affinity to biological targets.
  • Nitro group : Contributes to the compound's reactivity and potential as an electrophile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a broad-spectrum antibacterial agent. The mechanism of action is believed to involve disruption of cellular processes in bacteria, leading to cell death. For example, in vitro studies demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the strain tested.

Cytotoxicity

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on human cell lines. A study indicated that at concentrations above 100 µM, the compound exhibited significant cytotoxicity against lung cancer cells, killing approximately 30%–40% of these cells while remaining non-toxic to healthy cells at lower concentrations . This selective toxicity highlights its potential application in targeted cancer therapies.

Environmental Impact

The environmental implications of this compound have also been studied. Its persistence in aquatic environments raises concerns regarding toxicity to aquatic organisms. Toxicological assessments indicate that exposure can lead to adverse effects on fish and invertebrates, necessitating careful handling and regulation during its application in industrial processes.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including:

  • Nitration of Fluorinated Phenols : This method typically involves the use of nitrating agents under controlled conditions to introduce the nitro group.
  • Halogen Exchange Reactions : Utilizing halogenated precursors can facilitate the introduction of the chloro and fluoro groups.

The compound serves as an intermediate in the synthesis of several pharmaceutical compounds due to its bioactive properties. Its applications extend into agriculture as well, where it may be utilized for developing herbicides or pesticides owing to its biological activity against pests.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Amino-4-chloro-6-nitrophenol C₆H₅ClN₂O₃Contains an amino group; different biological activity
2-Fluoro-4-chlorophenol C₆H₄ClFLacks nitro group; simpler structure
2-Chloro-5-nitrophenol C₆H₄ClN₂O₃Similar nitro group but different positioning

The distinct combination of substituents in this compound influences its reactivity and biological interactions compared to these compounds.

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